

An In-depth Technical Guide to 1-(6-methylpyridin-2-yl)ethanone

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Compound of Interest

Compound Name: 2-Acetyl-6-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-methylpyridin-2-yl)ethanone, also known as **2-acetyl-6-methylpyridine**, is a pyridine derivative with applications in flavor chemistry and as a versatile building block in organic synthesis.^[1] Its structural motif is of interest to medicinal chemists, as derivatives of 2-acetylpyridine have shown potential in the development of novel therapeutic agents, exhibiting a range of biological activities including antimicrobial and anticancer properties.^[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 1-(6-methylpyridin-2-yl)ethanone, aimed at supporting research and development in the pharmaceutical and chemical industries.

Chemical Structure and Properties

1-(6-methylpyridin-2-yl)ethanone is an aromatic ketone with a molecular formula of C₈H₉NO and a molecular weight of 135.16 g/mol.^[3] The structure consists of a pyridine ring substituted at the 2-position with an acetyl group and at the 6-position with a methyl group.

Caption: Chemical structure of 1-(6-methylpyridin-2-yl)ethanone.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(6-methylpyridin-2-yl)ethanone is presented in Table 1. This compound is a solid at room temperature and is harmful if

swallowed.

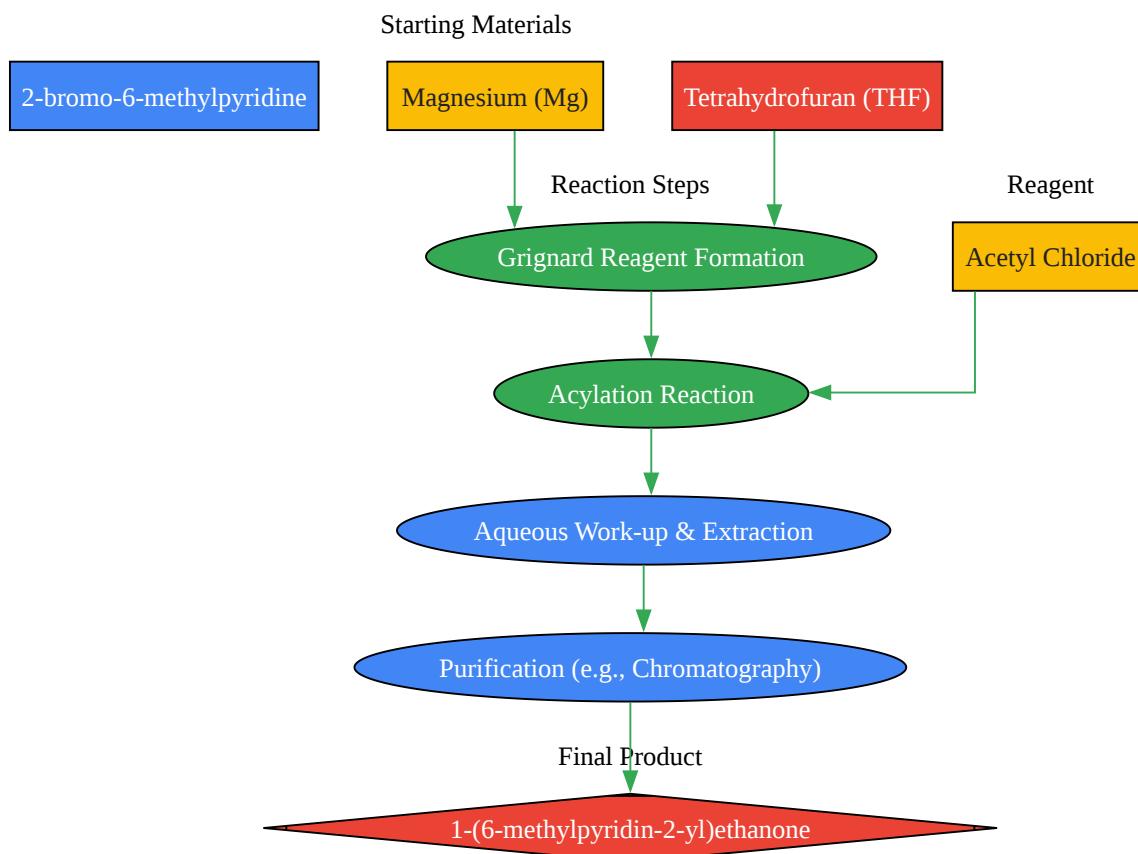
Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ NO	[3]
Molecular Weight	135.16 g/mol	[3]
Appearance	Solid	
CAS Number	6940-57-4	[3]
IUPAC Name	1-(6-methyl-2-pyridinyl)ethanone	[3]
Melting Point	31.77 °C (Predicted)	[4]
Boiling Point	209 °C	[4]
Density	1.04 g/mL	[4]

Synthesis and Experimental Protocols

The synthesis of 1-(6-methylpyridin-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the coupling of an organometallic reagent with a suitable pyridine precursor. A detailed experimental protocol for a related synthesis, the homocoupling of 6-bromo-2-acetylpyridine to form a bipyridine derivative, suggests a potential synthetic strategy starting from a brominated pyridine derivative.[\[5\]](#)

Synthesis from 2-Bromo-6-methylpyridine (Proposed)

This proposed synthesis involves a Grignard reaction between 2-bromo-6-methylpyridine and an acetylating agent.

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Caption: Proposed synthetic workflow for 1-(6-methylpyridin-2-yl)ethanone.

Experimental Protocol:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromo-6-methylpyridine in anhydrous THF

is added dropwise to initiate the reaction. The mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.

- **Acylation:** The freshly prepared Grignard reagent is cooled in an ice bath. A solution of acetyl chloride in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-(6-methylpyridin-2-yl)ethanone.

Spectral Data and Characterization

The structural elucidation of 1-(6-methylpyridin-2-yl)ethanone is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the pyridine ring and the methyl protons of the acetyl and pyridinyl methyl groups. The expected chemical shifts are summarized in Table 2.

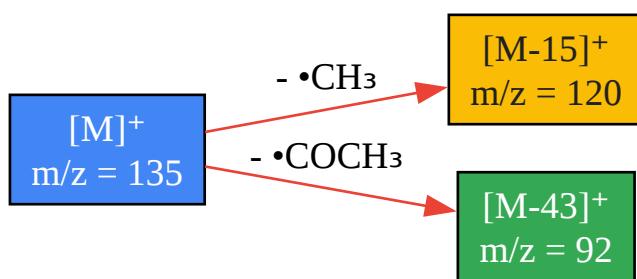
¹³C NMR: The carbon NMR spectrum shows distinct resonances for each carbon atom in the molecule. The predicted chemical shifts are detailed in Table 2.

¹ H NMR	¹³ C NMR
Chemical Shift (δ , ppm)	Assignment
~7.8 (t)	H4-pyridine
~7.4 (d)	H3-pyridine
~7.2 (d)	H5-pyridine
~2.6 (s)	-COCH ₃
~2.5 (s)	-CH ₃ (pyridine)

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1-(6-methylpyridin-2-yl)ethanone would be expected to show a molecular ion peak $[M]^+$ at m/z 135. Key fragmentation patterns would likely involve the loss of a methyl radical ($[M-15]^+$) to give an acylium ion at m/z 120, and the loss of the acetyl group ($[M-43]^+$) to give the 6-methylpyridinyl cation at m/z 92.



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Caption: Proposed mass spectrometry fragmentation of 1-(6-methylpyridin-2-yl)ethanone.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(6-methylpyridin-2-yl)ethanone displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3050	C-H stretch (aromatic)	Pyridine ring
~2990	C-H stretch (aliphatic)	-CH ₃ groups
~1700	C=O stretch (strong)	Ketone
~1590	C=N and C=C stretch	Pyridine ring
1487 - 1437	C=N and C=C stretch	Pyridine ring

Note: The IR data for the pyridine ring stretches are based on the related compound 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone.[\[5\]](#)

Biological Activity and Drug Development Potential

While 1-(6-methylpyridin-2-yl)ethanone itself is primarily recognized as a flavor component, the 2-acetylpyridine scaffold is a "privileged structure" in medicinal chemistry.[\[1\]](#)[\[2\]](#) Derivatives incorporating this moiety have demonstrated a broad range of pharmacological activities.

For instance, Schiff bases and chalcones derived from 2-acetylpyridine have been reported to possess significant antimicrobial and anticancer properties.[\[2\]](#) These derivatives can act as chelating agents for metal ions, which can enhance their biological efficacy. The mechanism of action for some of these derivatives is thought to involve the inhibition of key enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and repair in cancer cells.[\[2\]](#)

The synthetic accessibility of 1-(6-methylpyridin-2-yl)ethanone and the documented biological potential of its derivatives make it an attractive starting material for the design and synthesis of new chemical entities for drug discovery programs.

Conclusion

1-(6-methylpyridin-2-yl)ethanone is a valuable chemical entity with a well-defined structure and accessible synthetic routes. Its utility extends from flavor and fragrance applications to being a key intermediate in the synthesis of biologically active molecules. The comprehensive data presented in this guide, including its physicochemical properties, detailed synthetic considerations, and spectral characteristics, provides a solid foundation for researchers and

drug development professionals to explore the full potential of this compound and its derivatives in various scientific and industrial applications.

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